5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c1-18-7-8-19(2)20(13-18)16-31-25-17-30-21(14-24(25)29)15-27-9-11-28(12-10-27)23-6-4-3-5-22(23)26/h3-8,13-14,17H,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHDDZAFDXFLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyran-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and aldehydes under acidic or basic conditions.
Introduction of the 2,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and a suitable electrophile.
Attachment of the 2-Fluorophenylpiperazine Moiety: This can be accomplished through a nucleophilic substitution reaction where the piperazine ring is introduced using a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyran-4-one core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-fluorophenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The pyran-4-one core can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated based on analogous structures.
Key Findings:
Substituent Effects on Lipophilicity: The 2,5-dimethylphenylmethoxy group in the target compound provides moderate lipophilicity (predicted LogP ~3.5), favoring blood-brain barrier penetration compared to the more polar naphthalenylmethyl analog (LogP ~3.0) .
Piperazine Modifications :
- The 2-fluorophenyl-piperazine motif (common in the target compound and ) is a hallmark of serotonin/dopamine receptor ligands, suggesting shared target profiles .
- Thiazole-carbonyl (V008-3093) and naphthalenylmethyl (Y205-6067) substituents introduce distinct electronic and steric effects, likely shifting activity toward kinase inhibition or alternative pathways .
Synthetic Considerations: and describe methods for pyridazinone derivatives using NaOCH3 or KOH in dioxane/water .
Q & A
Q. What are the key synthetic pathways for 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the coupling of substituted piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazine) with pyran-4-one precursors. A critical step is the nucleophilic substitution or alkylation to introduce the piperazine-methyl group. For example, the reaction of 2-methoxyphenylpiperazine with aldehydes/ketones under controlled pH and temperature (e.g., 60–80°C in DMF) forms the pyran core . Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and catalysts like K₂CO₃. Chromatography (e.g., silica gel) or recrystallization (using ethanol/water) is used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups), aromatic protons (δ 6.5–8.0 ppm), and the pyran-4-one carbonyl (δ 165–170 ppm in 13C) .
- FTIR : Identifies the C=O stretch (~1640 cm⁻¹) and ether linkages (C–O–C, ~1250 cm⁻¹) .
- HRMS : Validates molecular weight (calculated m/z for C₂₆H₂₆FNO₃: 443.19) and fragmentation patterns .
Q. What known biological targets are associated with its piperazine and pyran moieties?
- Methodological Answer : Piperazine derivatives are linked to serotonin/dopamine receptor modulation (e.g., 5-HT₁A, D₂), while the pyran-4-one core may inhibit kinases or cyclooxygenases. In vitro assays (e.g., receptor-binding studies using radioligands) and molecular docking can identify target affinity. For example, fluorophenyl-piperazine analogs show affinity for σ receptors (IC₅₀ < 1 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Methodological Answer : SAR optimization involves systematic substitution of the phenyl (e.g., 2,5-dimethyl vs. 2-fluorophenyl) and piperazine moieties. For example:
- Methoxy Group Replacement : Substituting the 2,5-dimethylphenyl-methoxy group with bulkier substituents (e.g., chloro or trifluoromethyl) enhances lipophilicity and CNS penetration .
- Piperazine Modifications : Introducing electron-withdrawing groups (e.g., 2-fluorophenyl) improves metabolic stability. In vitro assays (e.g., microsomal stability tests) and logP measurements guide these changes .
Q. What strategies address contradictory in vitro vs. in vivo activity data for this compound?
- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Strategies include:
- Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and hepatic metabolism (CYP450 inhibition assays) .
- Formulation Adjustments : Use lipid-based nanoparticles to enhance solubility.
- In Vivo Imaging : Track biodistribution via radiolabeling (e.g., ¹⁸F-PET) to correlate tissue concentrations with efficacy .
Q. What in silico models predict its pharmacokinetics and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., %HIA >80%), blood-brain barrier penetration (BOILED-Egg model), and CYP interactions .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane potential disruption) and Ames mutagenicity .
- Molecular Dynamics Simulations : Analyze binding stability to targets (e.g., RMSD <2 Å over 100 ns simulations) .
Q. How to design experiments assessing its metabolic stability in hepatic systems?
- Methodological Answer :
- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to quantify parent compound depletion (t₁/₂ calculation) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP Enzyme Mapping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
